epi-Eriocalyxin A

Description

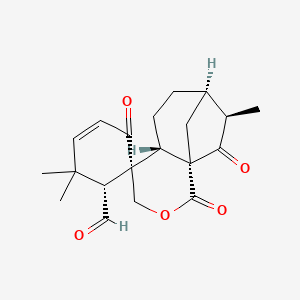

Structure

2D Structure

Properties

Molecular Formula |

C20H24O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(1S,1'R,5S,6S,9R,10R)-2',2',10-trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde |

InChI |

InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,9,11-14H,4-5,8,10H2,1-3H3/t11-,12-,13-,14-,19+,20+/m1/s1 |

InChI Key |

NTFGUZQAIRRLSN-OIOWRWDRSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC[C@@H]3[C@@](C2)(C1=O)C(=O)OC[C@@]34[C@@H](C(C=CC4=O)(C)C)C=O |

Canonical SMILES |

CC1C2CCC3C(C2)(C1=O)C(=O)OCC34C(C(C=CC4=O)(C)C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating epi-Eriocalyxin A from Isodon eriocalyx: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation of epi-Eriocalyxin A, a bioactive diterpenoid, from the plant Isodon eriocalyx. While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, this document consolidates established methodologies for the extraction and purification of diterpenoids from Isodon species to present a robust, representative protocol. This guide includes quantitative data on the physicochemical properties of this compound, a detailed experimental workflow, and a diagram of its known signaling pathway to support further research and drug development efforts.

Introduction

Isodon eriocalyx, a perennial herb belonging to the Labiatae family, is a rich source of structurally diverse and biologically active diterpenoids. These natural products have garnered significant attention for their potential therapeutic applications, including anti-inflammatory and anti-cancer properties. Among these compounds is this compound, a diterpenoid that has been shown to induce apoptosis in colon cancer cells.[1] This guide aims to provide researchers with a detailed technical framework for the isolation and preliminary characterization of this compound.

Physicochemical and Spectroscopic Data of this compound

The following table summarizes the key physicochemical and spectroscopic data for this compound. This information is crucial for the identification and characterization of the isolated compound.

| Property | Data |

| Molecular Formula | C₂₀H₂₈O₅ |

| Molecular Weight | 348.43 g/mol |

| Appearance | White powder |

| CAS Number | 191545-24-1 |

| Class | Diterpenoid |

| Reported Biological Activity | Induces apoptosis in colon cancer cells[1] |

Experimental Protocols

The following is a representative protocol for the isolation of this compound from the aerial parts of Isodon eriocalyx. This protocol is a composite based on established methods for the isolation of diterpenoids from Isodon species.

Plant Material and Extraction

-

Plant Material: The air-dried aerial parts of Isodon eriocalyx are collected and powdered.

-

Extraction:

-

The powdered plant material (e.g., 10 kg) is extracted three times with 80% ethanol at room temperature, with each extraction lasting 24 hours.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation of the Crude Extract

-

Solvent Partitioning: The crude ethanol extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate.

-

Fraction Collection: The petroleum ether and ethyl acetate fractions are collected separately and concentrated under reduced pressure. The diterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

-

Silica Gel Column Chromatography (Initial Separation):

-

The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100) to yield several fractions.

-

-

Repeated Column Chromatography:

-

Fractions containing compounds with similar TLC profiles to known diterpenoids are combined and subjected to repeated column chromatography on silica gel.

-

Elution is typically performed with a stepwise gradient of chloroform-methanol or a similar solvent system.

-

-

Semi-Preparative HPLC (Final Purification):

-

Fractions enriched with this compound are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC).

-

A C18 column is commonly used with a mobile phase such as methanol-water or acetonitrile-water to yield pure this compound.

-

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Isodon eriocalyx.

Caption: General workflow for the isolation of this compound.

Apoptotic Signaling Pathway of this compound

This compound has been demonstrated to induce apoptosis in colon cancer cells through a signaling cascade involving reactive oxygen species (ROS) and the MAPK pathway.[1]

Caption: Apoptotic signaling pathway of this compound.

Conclusion

This technical guide provides a foundational protocol and essential data for the isolation and study of this compound from Isodon eriocalyx. The methodologies outlined, while representative, are based on well-established practices for the purification of diterpenoids from this genus. The provided workflow and signaling pathway diagrams offer a clear visual representation of the key processes involved. Further research is warranted to develop a standardized, high-yield isolation protocol for this compound to facilitate its continued investigation as a potential therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Biological Activity of epi-Eriocalyxin A Diterpenoid

This technical guide provides a comprehensive overview of the known biological activities of this compound, an ent-kaurane diterpenoid isolated from Isodon eriocalyx. Due to the limited specific research on this compound, this document summarizes the available findings and provides detailed, representative experimental protocols based on standard methodologies used for similar compounds, such as its well-studied epimer, Eriocalyxin B.

Core Biological Activity: Induction of Apoptosis in Colon Cancer Cells

The primary reported biological activity of this compound is the induction of apoptosis in human colon cancer cells. Research has demonstrated its efficacy in suppressing the growth of the Caco-2 colon cancer cell line.[1] The underlying mechanism involves the modulation of key signaling pathways that regulate programmed cell death.

Quantitative Data

Specific quantitative data, such as IC50 values for this compound, are not widely available in the published literature. However, the qualitative effects observed in Caco-2 colon cancer cells are summarized in the table below.

| Cell Line | Effect of this compound Treatment | Observed Molecular Changes |

| Caco-2 | Suppression of cell growth, induction of apoptosis.[1] | - Decreased activation of JNK and ERK1/2.[1]- Increased expression of Caspase-3 and Bax.[1]- Decreased expression of Bcl-2.[1]- Induction of reactive oxygen species (ROS).[1]- Damage to the mitochondrial membrane.[1]- Annexin V flipping in the cell membrane.[1]- DNA fragmentation.[1] |

Signaling Pathways Modulated by this compound

This compound exerts its pro-apoptotic effects primarily through the modulation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways.[1] These pathways are critical regulators of cell proliferation, differentiation, and apoptosis.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not explicitly published. Therefore, the following are representative protocols based on standard methodologies for assessing cell viability, apoptosis, and protein expression, which would be appropriate for investigating the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Workflow:

Methodology:

-

Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Methodology:

-

Cell Treatment: Seed Caco-2 cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

Workflow:

Methodology:

-

Protein Extraction: After treatment with this compound, lyse the Caco-2 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C. Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated pro-apoptotic activity in colon cancer cells. Its mechanism of action appears to be mediated through the JNK and ERK signaling pathways. However, further research is imperative to fully elucidate its therapeutic potential. Future studies should focus on:

-

Determining the IC50 values of this compound in a broader range of cancer cell lines.

-

Conducting in-vivo studies to evaluate its anti-tumor efficacy and safety profile.

-

Exploring its potential synergistic effects when combined with existing chemotherapeutic agents.

-

Investigating its impact on other cancer-related signaling pathways.

This guide provides a foundational understanding of the biological activity of this compound for researchers and drug development professionals, highlighting the current knowledge and outlining the necessary next steps for its potential translation into a therapeutic agent.

References

Epi-Eriocalyxin A: A Technical Guide to Its Natural Sourcing and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural origin and purification methodologies for epi-Eriocalyxin A, an ent-kaurane diterpenoid of significant interest for its pro-apoptotic activities in cancer cells. This document synthesizes available scientific literature to present a comprehensive resource for researchers engaged in the study and development of this promising natural product.

Natural Source

This compound is a naturally occurring diterpenoid isolated from the plant Isodon eriocalyx, a member of the Lamiaceae family. Specifically, it is often found in Isodon eriocalyx var. laxiflora, a variety of the plant distributed in Southwest China. This plant has a history of use in traditional Chinese medicine. The leaves of Isodon eriocalyx are the primary source for the extraction of this compound and other related ent-kaurane diterpenoids.

Purification of this compound

The purification of this compound from its natural source is a multi-step process involving extraction and chromatographic separation. While specific quantitative data for the purification of this compound is not extensively reported in a consolidated format, the following protocol is a synthesized methodology based on established procedures for the isolation of ent-kaurane diterpenoids from Isodon species.

General Experimental Workflow

The overall process for isolating this compound is outlined below. This workflow represents a standard approach in natural product chemistry for the purification of moderately polar small molecules from a complex plant matrix.

Caption: Generalized workflow for the purification of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies reported for the isolation of diterpenoids from Isodon eriocalyx.

Protocol 1: Extraction and Initial Fractionation

-

Plant Material Preparation : Air-dried leaves of Isodon eriocalyx var. laxiflora are pulverized into a coarse powder.

-

Extraction : The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield. The solvent-to-plant material ratio is generally around 10:1 (v/w).

-

Concentration : The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and then partitioned successively with a non-polar solvent like petroleum ether, followed by a moderately polar solvent such as ethyl acetate. The this compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Fraction Concentration : The ethyl acetate fraction is concentrated under reduced pressure to yield a dried extract for further purification.

Protocol 2: Chromatographic Purification

-

Initial Column Chromatography : The ethyl acetate fraction is subjected to column chromatography on a silica gel (200-300 mesh) column. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is a mixture of petroleum ether and acetone, or chloroform and methanol, with increasing concentrations of the more polar solvent.

-

Fraction Monitoring : Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v). Spots corresponding to this compound are visualized under UV light or by staining with a vanillin-sulfuric acid reagent followed by heating.

-

Fraction Pooling : Fractions showing a prominent spot with an Rf value corresponding to this compound are pooled together.

-

Further Purification : The pooled fractions are subjected to repeated column chromatography. This may involve using a different silica gel with a smaller particle size for better resolution or employing a different stationary phase like Sephadex LH-20 with methanol as the eluent to remove impurities of different molecular sizes.

-

Final Purification : The final purification step may involve preparative high-performance liquid chromatography (HPLC) to obtain highly pure this compound.

Quantitative Data

Quantitative data for the isolation of this compound is scarce in the literature. The yield of diterpenoids from Isodon species can vary significantly based on the geographical source, harvesting time, and extraction method. The following table provides a hypothetical representation of expected yields and purity at different stages, based on typical natural product isolation campaigns.

| Purification Stage | Starting Material (g) | Yield (g) | Yield (%) | Purity (%) |

| Dried Plant Material | 1000 | - | - | < 0.1 |

| Crude Ethanol Extract | 1000 | 100 | 10 | ~1 |

| Ethyl Acetate Fraction | 100 | 30 | 3 | ~5 |

| Initial Silica Gel Column | 30 | 2 | 0.2 | ~40 |

| Repeated Chromatography | 2 | 0.1 | 0.01 | >95 |

| Preparative HPLC | 0.1 | 0.08 | 0.008 | >98 |

Note: These values are illustrative and will vary depending on the specific experimental conditions.

Biological Activity and Signaling Pathway

This compound has been shown to induce apoptosis in colon cancer cells.[1] The mechanism of action involves the activation of the JNK and ERK1/2 signaling pathways.

Apoptosis Induction Pathway

The proposed signaling cascade initiated by this compound leading to apoptosis is depicted below.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

The treatment of colon cancer cells with this compound leads to an increase in intracellular reactive oxygen species (ROS), which in turn causes damage to the mitochondrial membrane.[1] Concurrently, this compound inhibits the activation of both JNK and ERK1/2.[1] This multi-pronged attack converges on the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio promotes the activation of caspases, the executioners of apoptosis, ultimately leading to programmed cell death.[1]

Conclusion

This compound represents a promising natural product with potential for development as an anticancer agent. Its reliable sourcing from Isodon eriocalyx and established, albeit intricate, purification methods make it accessible for further research. The elucidation of its pro-apoptotic signaling pathway provides a solid foundation for mechanistic studies and the identification of potential biomarkers for its therapeutic efficacy. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of this compound.

References

Preliminary Anticancer Screening of epi-Eriocalyxin A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

epi-Eriocalyxin A (EpiA), a diterpenoid compound, has demonstrated preliminary anticancer activity, specifically showing promise in the context of colon cancer. Research indicates that EpiA suppresses cancer cell proliferation and induces programmed cell death, known as apoptosis, through the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of EpiA's anticancer effects, detailing its mechanism of action, experimental data, and the methodologies employed in its preliminary screening.

Introduction

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a significant source of potential therapeutic compounds. Diterpenoids isolated from the Isodon genus have been a subject of interest for their cytotoxic properties. This compound (EpiA) is one such compound that has been investigated for its potential as an anticancer agent. This document synthesizes the available preclinical data on EpiA, focusing on its effects on colon cancer cells, the underlying molecular mechanisms, and the experimental protocols used for its evaluation.

In Vitro Anticancer Activity of this compound

Preliminary screening of this compound has primarily focused on its effects on human colon cancer cell lines. The available data demonstrates its potential as a cytotoxic agent against these cells.

Data Presentation

Due to the limited published research specifically on this compound, a broad quantitative summary across multiple cancer cell lines is not currently possible. The primary findings are centered on the Caco-2 human colon cancer cell line.

| Cell Line | Compound | Effect | Observations |

| Caco-2 (Colon Cancer) | This compound | Suppression of cell growth, Induction of apoptosis | Data indicates a dose-dependent inhibition of proliferation. |

Further research is required to establish the IC50 values of this compound across a wider panel of cancer cell lines.

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of apoptosis, a controlled process of cell death that is often dysregulated in cancer. The key mechanisms identified are detailed below.

Induction of Oxidative Stress and Mitochondrial Dysfunction

EpiA has been shown to induce the generation of reactive oxygen species (ROS) within cancer cells. This increase in oxidative stress can lead to cellular damage and trigger apoptotic pathways. Furthermore, EpiA has been observed to cause damage to the mitochondrial membrane, a critical event in the intrinsic pathway of apoptosis.

Modulation of Apoptotic Proteins

The process of apoptosis is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins. This compound has been found to:

-

Increase the expression of Caspase-3: An executioner caspase that plays a central role in the final stages of apoptosis.

-

Increase the expression of Bax: A pro-apoptotic protein that promotes mitochondrial membrane permeabilization.

-

Decrease the expression of Bcl-2: An anti-apoptotic protein that inhibits apoptosis.

This shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a key indicator of the induction of apoptosis.

JNK and ERK1/2 Signaling Pathways

The anticancer activity of this compound is linked to its modulation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.[1] Western blot analysis has shown that treatment with EpiA leads to a dose-dependent decrease in the activation of both JNK and ERK1/2.[1] This suggests that the inhibition of these pathways is a crucial component of EpiA's mechanism for inducing apoptosis in colon cancer cells.[1]

Caption: Signaling pathway of this compound-induced apoptosis in colon cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary anticancer screening of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., Caco-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular pathways affected by the compound.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Caspase-3, Bax, Bcl-2, p-JNK, JNK, p-ERK1/2, ERK1/2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the intensity of the protein bands relative to the loading control to determine the changes in protein expression.

Experimental Workflow Visualization

Caption: General workflow for the in vitro anticancer screening of this compound.

Conclusion and Future Directions

The preliminary screening of this compound indicates its potential as an anticancer agent, particularly for colon cancer. Its ability to induce apoptosis through the generation of ROS, mitochondrial damage, and modulation of the JNK and ERK1/2 signaling pathways provides a solid foundation for further investigation.

Future research should focus on:

-

Broad-spectrum Screening: Evaluating the cytotoxicity of this compound against a diverse panel of human cancer cell lines to determine its spectrum of activity and to identify other sensitive cancer types.

-

In Vivo Studies: Conducting animal studies to assess the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

-

Target Identification: Elucidating the direct molecular targets of this compound to gain a more precise understanding of its mechanism of action.

A more comprehensive understanding of the anticancer properties of this compound will be crucial for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Note: Quantification of epi-Eriocalyxin A using a Validated High-Performance Liquid Chromatography (HPLC) Method

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of epi-Eriocalyxin A in various sample matrices using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a diterpenoid compound of significant interest due to its potential therapeutic properties. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust and validated HPLC method for the determination of this compound. The method is designed to be specific, accurate, and precise, adhering to the general principles of analytical method validation. While a specific validated method for this compound is not widely published, this protocol is based on established methods for similar diterpenoids, such as Eriocalyxin B.[1]

Experimental

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (≥98%)

-

Sample matrix (e.g., plasma, tissue homogenate, formulation excipients)

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 233 nm (based on UV spectrum of similar compounds)[1] |

| Run Time | 10 minutes (may be adjusted based on sample complexity) |

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

The choice of sample preparation technique depends on the matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3][4]

-

Protein Precipitation (for plasma samples):

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and inject it into the HPLC system.

-

-

Liquid-Liquid Extraction (for plasma or urine samples): [1]

-

To 500 µL of the sample, add a suitable extraction solvent (e.g., ethyl acetate or diethyl ether).

-

Vortex vigorously for 2 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

-

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7][8]

The following table summarizes the typical acceptance criteria and expected results for the validation of this HPLC method.

| Validation Parameter | Acceptance Criteria | Expected Performance |

| Specificity | No interference from matrix components at the retention time of the analyte. | The peak for this compound is well-resolved. |

| Linearity (r²) | ≥ 0.999 | r² > 0.999 over the concentration range of 1-100 µg/mL. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Within the acceptable range for quality control samples. |

| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 2% | Relative Standard Deviation is within the specified limits. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.5 µg/mL |

| Robustness | % RSD ≤ 5% for minor changes in method parameters. | The method is reliable under varied conditions. |

Data Presentation

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.1 |

| 10 | 151.8 |

| 25 | 378.5 |

| 50 | 755.3 |

| 100 | 1510.1 |

| Correlation Coefficient (r²) | 0.9998 |

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Accuracy (% Recovery) | Precision (% RSD) |

| 5 | 4.95 ± 0.08 | 99.0% | 1.6% |

| 25 | 25.1 ± 0.3 | 100.4% | 1.2% |

| 75 | 74.8 ± 0.9 | 99.7% | 1.2% |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The HPLC method described provides a reliable and robust approach for the quantification of this compound. The validation data demonstrates that the method is linear, accurate, and precise, making it suitable for routine analysis in research and quality control settings. Proper sample preparation is critical to minimize matrix effects and ensure accurate results.

References

- 1. researchgate.net [researchgate.net]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 7. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Determining the Cytotoxicity of epi-Eriocalyxin A using an MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Epi-Eriocalyxin A is a diterpenoid compound isolated from the medicinal herb Isodon eriocalyx. Preliminary studies have indicated its potential as an anti-cancer agent due to its cytotoxic effects on cancer cells. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The concentration of these crystals, which is proportional to the number of viable cells, can be quantified spectrophotometrically after dissolution. This protocol is designed to be a starting point for researchers investigating the anti-cancer properties of this compound.

Data Presentation

The cytotoxic effect of this compound has been evaluated against the human colon cancer cell line, Caco-2. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

Table 1: Cytotoxicity of this compound against Caco-2 Human Colon Cancer Cells

| Cell Line | Compound | Incubation Time (hours) | IC50 (µg/mL) | Reference |

| Caco-2 | This compound | 48 | Not explicitly stated | [3] |

Note: While the study by Li et al. (2015) demonstrated a dose-dependent inhibition of Caco-2 cell growth by this compound, a specific IC50 value was not provided in the abstract. Further review of the full text or additional experimental investigation is required to establish a precise IC50 value. Data on the cytotoxicity of this compound against other cancer cell lines is currently limited in the available scientific literature.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Adherent cancer cell line of interest (e.g., Caco-2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with sterile PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). e. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the experiment. f. Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

-

Compound Preparation and Treatment: a. Prepare a stock solution of this compound in sterile DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.1 to 100 µg/mL) to determine the dose-response curve. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only). d. Carefully remove the medium from the wells of the 96-well plate containing the attached cells. e. Add 100 µL of the prepared this compound dilutions, vehicle control, or negative control to the respective wells. Each concentration should be tested in triplicate. f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4] b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color. c. After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[1]

-

Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1] b. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the MTT assay for assessing the cytotoxicity of this compound.

Caption: Workflow of the MTT assay for this compound cytotoxicity.

Signaling Pathway

This compound has been shown to induce apoptosis in colon cancer cells through the modulation of the JNK and ERK1/2 signaling pathways.[3] The following diagram depicts the proposed mechanism of action.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. Epieriocalyxin A Induces Cell Apoptosis Through JNK and ERK1/2 Signaling Pathways in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Detection of Phosphorylated JNK Modulation by epi-Eriocalyxin A using Western Blot

Introduction

Epi-Eriocalyxin A (EpiA) is a diterpenoid compound isolated from the Chinese herb Isodon eriocalyx. It has garnered interest in oncological research for its ability to suppress cancer cell growth. Studies have shown that EpiA can induce apoptosis in colon cancer cells.[1] The mechanism of action involves the modulation of key cellular signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a significant role in cellular responses to stress, controlling processes like proliferation, development, and apoptosis.[2][3]

Interestingly, while many anti-cancer agents that induce apoptosis do so by activating the JNK pathway, research on EpiA in Caco-2 colon cancer cells has demonstrated a dose-dependent decrease in JNK activation (phosphorylation) following treatment.[1] This suggests a potentially unique mechanism for inducing apoptosis. EpiA treatment has also been shown to induce the generation of reactive oxygen species (ROS) and damage to the mitochondrial membrane.[1]

This application note provides a detailed protocol for performing a Western blot to detect and quantify the changes in phosphorylated JNK (p-JNK) levels in cultured cells after treatment with this compound. Accurate detection of phosphorylated proteins requires specific modifications to standard Western blot protocols to preserve the labile phosphate groups and ensure a high signal-to-noise ratio.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JNK signaling pathway in the context of apoptosis and the experimental workflow for the Western blot protocol.

Quantitative Data Summary

The following table summarizes the expected quantitative results from a Western blot analysis of p-JNK levels in Caco-2 cells treated with varying concentrations of this compound for 24 hours. The data is based on the reported dose-dependent decrease in JNK activation.[1]

Note: The following values are illustrative examples for demonstration purposes and are designed to reflect the published trend. Actual results may vary.

| Treatment Group | Concentration (µM) | p-JNK Band Intensity (Arbitrary Units) | Total JNK Band Intensity (Arbitrary Units) | Normalized p-JNK / Total JNK Ratio | Fold Change vs. Control |

| Control | 0 | 15,230 | 15,500 | 0.98 | 1.00 |

| This compound | 5 | 11,550 | 15,350 | 0.75 | 0.77 |

| This compound | 10 | 7,890 | 15,600 | 0.51 | 0.52 |

| This compound | 20 | 4,120 | 15,400 | 0.27 | 0.28 |

Detailed Experimental Protocol

This protocol is optimized for the detection of phosphorylated JNK. Key considerations include maintaining samples on ice, using phosphatase inhibitors, and using Bovine Serum Albumin (BSA) for blocking to avoid non-specific binding that can occur with milk.

Materials and Reagents:

-

Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer (or other suitable lysis buffer)

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail (e.g., sodium fluoride, sodium orthovanadate)

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer

-

Precast polyacrylamide gels (e.g., 4-20% gradient) or reagents to cast your own

-

SDS-PAGE running buffer

-

Protein transfer buffer

-

PVDF or nitrocellulose membrane

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking Buffer: 5% (w/v) BSA in TBST

-

Primary Antibodies:

-

Rabbit anti-phospho-JNK (Thr183/Tyr185) antibody

-

Mouse anti-total-JNK antibody

-

Mouse or Rabbit anti-β-actin (or other housekeeping protein) antibody

-

-

Secondary Antibodies:

-

HRP-conjugated Goat anti-Rabbit IgG

-

HRP-conjugated Goat anti-Mouse IgG

-

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., CCD camera-based imager)

Procedure:

-

Cell Culture and Treatment: a. Plate cells (e.g., Caco-2) at a suitable density and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the specified time (e.g., 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of EpiA used.

-

Protein Extraction (Sample Preparation): a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitor cocktails directly to the plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. b. Based on the concentrations, calculate the volume of lysate needed to obtain equal amounts of protein for each sample (typically 20-40 µg per lane).

-

Sample Denaturation: a. Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x. b. Heat the samples at 95°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE (Gel Electrophoresis): a. Load equal amounts of denatured protein into the wells of a polyacrylamide gel. Include a protein ladder in one lane. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure the PVDF membrane is pre-activated with methanol. b. After transfer, confirm successful transfer by staining the membrane with Ponceau S (optional but recommended). Destain with TBST.

-

Blocking: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using non-fat dry milk for blocking when detecting phosphorylated proteins, as it contains phosphoproteins that can increase background.

-

Primary Antibody Incubation: a. Dilute the primary anti-phospho-JNK antibody in 5% BSA/TBST at the manufacturer's recommended dilution. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: a. The next day, remove the primary antibody solution (it can often be saved for reuse). b. Wash the membrane three times with TBST for 10 minutes each at room temperature with agitation.

-

Secondary Antibody Incubation: a. Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit) in 5% BSA/TBST at the recommended dilution. b. Incubate the membrane for 1 hour at room temperature with gentle agitation. Protect the membrane from light from this point forward.

-

Final Washes: a. Wash the membrane three to five times with TBST for 10 minutes each.

-

Signal Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes). c. Capture the chemiluminescent signal using a digital imaging system. Adjust exposure times to ensure bands are not saturated.

-

Stripping and Re-probing (for Total JNK and Loading Control): a. After imaging for p-JNK, the membrane can be stripped of antibodies using a mild stripping buffer. b. After stripping, wash the membrane, block again, and re-probe with the primary antibody for total JNK, followed by the appropriate secondary antibody and detection steps. c. The process can be repeated for a housekeeping protein like β-actin if needed for normalization.

-

Data Analysis and Quantification: a. Use image analysis software (e.g., ImageJ) to perform densitometry on the captured bands. b. Quantify the band intensity for p-JNK, total JNK, and the housekeeping protein for each sample. c. Normalize the p-JNK signal by dividing it by the total JNK signal for each corresponding lane. This accounts for any minor variations in protein loading. d. Calculate the fold change in normalized p-JNK levels relative to the control group.

References

Application Notes and Protocols for Eriocalyxin B in In Vivo Xenograft Studies

A Note on epi-Eriocalyxin A: Extensive literature searches did not yield specific in vivo xenograft data for this compound. However, substantial research exists for the closely related diterpenoid, Eriocalyxin B (EriB). This document provides a comprehensive overview of the in vivo application of Eriocalyxin B, which can serve as a valuable reference for studies on related compounds like this compound. EriB has demonstrated significant anti-tumor effects in various cancer models by modulating key signaling pathways.

Quantitative Data Summary

The following table summarizes the dosages and experimental conditions for Eriocalyxin B used in various in vivo xenograft studies. This information provides a starting point for designing new experiments.

| Cancer Type | Cell Line(s) | Animal Model | Eriocalyxin B Dosage | Administration Route | Treatment Schedule | Key Findings |

| Breast Cancer | MDA-MB-231 | Xenograft | Not specified | Not specified | Not specified | Inhibition of tumor growth |

| Breast Cancer | 4T1 | Syngeneic | 5 mg/kg/day | Not specified | Daily | Decreased tumor vascularization and suppressed tumor growth and angiogenesis.[1] |

| Osteosarcoma | U2OS, MG63 | Nude Mice | Not specified | Not specified | Not specified | Inhibition of tumor growth. |

| Lymphoma | Not specified | Murine Xenograft | Not specified | Not specified | Not specified | Remarkable inhibition of tumor growth and induction of in situ tumor cell apoptosis.[2] |

Experimental Protocols

This section details a generalized protocol for in vivo xenograft studies using Eriocalyxin B, compiled from methodologies reported in the literature.

Cell Culture and Preparation

-

Cell Lines: Human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), U2OS, or MG63 (osteosarcoma) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Harvesting: Cells are harvested during the exponential growth phase for implantation.

Animal Models

-

Species and Strain: Immunocompromised mice, such as athymic nude (nu/nu) or NOD-scid mice, are typically used for xenograft studies to prevent rejection of human tumor cells.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the start of the experiment. They are housed in a pathogen-free environment with access to sterile food and water ad libitum.

Tumor Xenograft Implantation

-

Subcutaneous Model:

-

Harvest and resuspend the cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Inject a specific number of cells (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL) subcutaneously into the flank of each mouse.

-

For certain cell lines, co-injection with Matrigel may be necessary to enhance tumor engraftment.

-

Eriocalyxin B Administration

-

Preparation: Prepare Eriocalyxin B solution in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of the vehicle components should be non-toxic to the animals.

-

Dosage and Administration:

-

Based on the literature, a dosage of around 5 mg/kg/day is a reasonable starting point.

-

The administration route is often intraperitoneal (i.p.) injection.

-

-

Treatment Groups:

-

Vehicle Control Group: Receives the vehicle solution only.

-

Eriocalyxin B Treatment Group(s): Receives Eriocalyxin B at the desired dose(s).

-

-

Schedule: Treatment typically begins when tumors reach a palpable size (e.g., 50-100 mm³). Treatment can be administered daily or on another specified schedule for a defined period (e.g., 2-4 weeks).

Monitoring and Efficacy Evaluation

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: Volume = (Length × Width²) / 2.

-

Body Weight and Health: Monitor the body weight and general health of the mice throughout the study to assess treatment toxicity.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Visualizations

Experimental Workflow

Caption: Workflow of an in vivo xenograft study.

Eriocalyxin B Signaling Pathway Inhibition

Eriocalyxin B has been shown to inhibit multiple signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. One of the key pathways affected is the Akt/mTOR pathway.

Caption: Inhibition of the Akt/mTOR signaling pathway by Eriocalyxin B.

References

- 1. Eriocalyxin B, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eriocalyxin B induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing epi-Eriocalyxin A for Preclinical Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of epi-Eriocalyxin A, a poorly water-soluble ent-kaurane diterpenoid, for administration in animal models. The following sections offer guidance on vehicle selection, formulation development, and administration routes to support in vivo efficacy and pharmacokinetic studies.

Introduction to this compound

This compound is a member of the ent-kaurane class of diterpenoids, which are known for their diverse and potent biological activities, including anti-tumor and anti-inflammatory effects.[1][2] Like many other natural products, this compound is characterized by its lipophilicity and poor aqueous solubility, presenting a significant challenge for in vivo administration.[3] Proper formulation is therefore critical to ensure adequate bioavailability and achieve meaningful results in animal studies. This document outlines protocols for preparing this compound for oral and intravenous administration.

Quantitative Data Summary

The selection of an appropriate vehicle is paramount for the successful administration of poorly soluble compounds. The following table summarizes the hypothetical solubility of this compound in various common vehicles. Researchers should perform their own solubility assessments to determine the optimal vehicle for their specific study requirements.

| Vehicle | Route of Administration | Estimated Solubility (mg/mL) | Remarks |

| Water | Oral, IV | < 0.01 | Practically insoluble. Not a suitable vehicle on its own. |

| 0.5% (w/v) Carboxymethyl Cellulose (CMC) in Water | Oral | Suspension | Forms a stable suspension. A common choice for oral gavage of hydrophobic compounds.[4] |

| Corn Oil | Oral, IP | > 10 | Good solubility for lipophilic compounds. Suitable for oral gavage and intraperitoneal injection.[4][5] |

| 10% DMSO in Corn Oil | Oral, IP | > 20 | The addition of a co-solvent like DMSO can further enhance solubility in lipid-based vehicles.[6] |

| 5% Tween 80 in Saline | IV, IP | ~1-5 | A surfactant-based vehicle that can form micelles to solubilize the compound for intravenous use.[7] |

| 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water | IV, Oral | ~5-10 | Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their water solubility.[1] |

| 10% Solutol HS-15 in Saline | IV | > 10 | A non-ionic solubilizer and emulsifying agent suitable for intravenous formulations.[8] |

Experimental Protocols

The following are detailed protocols for preparing this compound for oral and intravenous administration. All procedures should be conducted in a sterile environment, particularly for formulations intended for intravenous injection.

Protocol 1: Preparation of this compound for Oral Gavage (Suspension)

This protocol describes the preparation of a suspension of this compound in 0.5% Carboxymethyl Cellulose (CMC).

Materials:

-

This compound

-

Carboxymethyl cellulose (sodium salt, low viscosity)

-

Sterile water for injection

-

Sterile glass vials

-

Magnetic stirrer and stir bar

-

Homogenizer (optional)

Procedure:

-

Prepare the Vehicle:

-

Weigh the appropriate amount of CMC to make a 0.5% (w/v) solution in sterile water (e.g., 50 mg of CMC in 10 mL of water).

-

Slowly add the CMC to the water while stirring vigorously with a magnetic stirrer to prevent clumping.

-

Continue stirring until the CMC is fully dissolved. This may take several hours. The resulting solution should be clear and slightly viscous.

-

-

Prepare the this compound Suspension:

-

Weigh the required amount of this compound based on the desired final concentration and dosing volume.

-

In a sterile glass vial, add a small amount of the 0.5% CMC vehicle to the powdered this compound to create a paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

-

For a more uniform particle size, the suspension can be briefly sonicated or homogenized.

-

-

Storage and Administration:

-

Store the suspension at 4°C and protect from light.

-

Before each administration, vortex the suspension thoroughly to ensure homogeneity.

-

Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle.

-

Protocol 2: Preparation of this compound for Intravenous Injection (Solubilized Formulation)

This protocol details the preparation of a solubilized formulation of this compound using a co-solvent and surfactant system.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Tween 80 (Polysorbate 80), sterile

-

Sterile saline (0.9% NaCl)

-

Sterile, pyrogen-free vials

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Prepare the Solubilizing Vehicle:

-

Prepare a stock solution of 10% Tween 80 in sterile saline.

-

In a sterile vial, combine DMSO and the 10% Tween 80 solution in a 1:1 ratio (e.g., 0.5 mL of DMSO and 0.5 mL of 10% Tween 80 in saline). This will be your final vehicle. The final concentration of the components in the total volume will be 5% DMSO and 5% Tween 80.

-

-

Dissolve this compound:

-

Weigh the required amount of this compound.

-

First, dissolve the this compound in the DMSO portion of the vehicle. Vortex or sonicate briefly to ensure complete dissolution.

-

Slowly add the Tween 80 solution to the DMSO-drug mixture while vortexing.

-

Finally, add the sterile saline to the desired final volume and mix thoroughly.

-

-

Sterilization and Administration:

-

Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.

-

Visually inspect the solution for any precipitation or particulates before administration.

-

Administer the solution to the animals via intravenous injection (e.g., tail vein in mice) at a slow and controlled rate.

-

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing this compound and a potential signaling pathway that may be affected by this class of compounds.

Caption: Experimental workflow for preparing and administering this compound.

Caption: Potential signaling pathway affected by ent-kaurane diterpenoids.

References

- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Detecting epi-Eriocalyxin A-Induced DNA Fragmentation with the TUNEL Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect and quantify DNA fragmentation in cells treated with epi-Eriocalyxin A, a diterpenoid with known anti-cancer properties. This compound has been shown to suppress cancer cell growth by inducing apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical changes, including the cleavage of genomic DNA.[1] The TUNEL assay offers a sensitive method for identifying this hallmark of apoptosis at the single-cell level.[2][3][4] This document outlines the experimental workflow, from cell culture and treatment to data acquisition and analysis, and includes a summary of expected quantitative results and a diagram of the implicated signaling pathway.

Introduction

This compound, a natural compound isolated from Isodon eriocalyx, has emerged as a potential therapeutic agent due to its cytotoxic effects on various cancer cell lines.[1] Its mechanism of action involves the induction of apoptosis, a critical process for tissue homeostasis and a primary target for anti-cancer drug development. A key event in the late stages of apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments.[5][6]

The TUNEL assay is a widely used method to detect these DNA strand breaks. The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[4][5][6] This incorporation of labeled nucleotides allows for the identification and quantification of apoptotic cells via fluorescence microscopy or flow cytometry. This application note details the use of a fluorescence-based TUNEL assay to confirm and quantify DNA fragmentation induced by this compound.

Data Presentation

Treatment of a cancer cell line (e.g., Caco-2 colon cancer cells) with this compound is expected to result in a dose-dependent increase in the percentage of TUNEL-positive cells, indicating a rise in apoptosis. The following table summarizes representative quantitative data obtained from a fluorescence microscopy-based TUNEL assay.

| Treatment Group | Concentration (µM) | Total Cells Counted | TUNEL-Positive Cells | Percentage of Apoptotic Cells (%) |

| Vehicle Control (DMSO) | 0 | 500 | 10 | 2.0 |

| This compound | 1 | 500 | 75 | 15.0 |

| This compound | 5 | 500 | 210 | 42.0 |

| This compound | 10 | 500 | 355 | 71.0 |

| Positive Control (DNase I) | - | 500 | 480 | 96.0 |

Experimental Protocols

This section provides a detailed methodology for conducting the TUNEL assay on adherent cancer cells treated with this compound.

Materials:

-

Adherent cancer cell line (e.g., Caco-2)

-

Cell culture medium and supplements

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde in PBS (Fixation Buffer)

-

0.25% Triton™ X-100 in PBS (Permeabilization Buffer)

-

TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer)

-

DNase I (Positive Control)

-

Nuclease-free water

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed adherent cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.

-

Allow cells to attach and grow for 24 hours.

-

Prepare stock solutions of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined incubation period (e.g., 24 hours).

-

For a positive control, treat a separate set of cells with DNase I according to the kit manufacturer's instructions to induce non-specific DNA breaks.

-

-

Cell Fixation and Permeabilization:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells by adding 500 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.[5]

-

Wash the cells twice with PBS.

-

Permeabilize the cells by adding 500 µL of 0.25% Triton™ X-100 in PBS to each well and incubate for 20 minutes at room temperature.[5]

-

Wash the cells twice with PBS.

-

-

TUNEL Staining:

-

Prepare the TUNEL reaction mixture according to the manufacturer's protocol. This typically involves mixing the TdT enzyme, labeled dUTPs, and reaction buffer.

-

Remove the PBS and add 50-100 µL of the TUNEL reaction mixture to each coverslip, ensuring the cell monolayer is completely covered.

-

Incubate the plate in a humidified chamber at 37°C for 60 minutes, protected from light.[7]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Nuclear Counterstaining:

-

Incubate the cells with a nuclear counterstain such as DAPI or Hoechst stain for 5-15 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS.

-

-

Mounting and Visualization:

-

Carefully remove the coverslips from the wells and mount them onto microscope slides using an appropriate mounting medium.

-

Visualize the slides using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore (for TUNEL staining) and the nuclear counterstain.

-

TUNEL-positive cells will exhibit bright nuclear fluorescence, while all cell nuclei will be visible with the counterstain.

-

-

Data Analysis:

-

Capture images from multiple random fields for each treatment condition.

-

Count the total number of cells (visualized by the nuclear counterstain) and the number of TUNEL-positive cells in each field.

-

Calculate the percentage of apoptotic cells for each treatment group: (Number of TUNEL-positive cells / Total number of cells) x 100.

-

Mandatory Visualizations

Here are diagrams illustrating the experimental workflow and the proposed signaling pathway for this compound-induced apoptosis.

Caption: Workflow for TUNEL Assay.

Caption: this compound Signaling.

Conclusion

The TUNEL assay is a robust and reliable method for confirming and quantifying the DNA fragmentation induced by this compound. The provided protocol offers a framework for researchers to investigate the pro-apoptotic effects of this and other potential anti-cancer compounds. The dose-dependent increase in TUNEL-positive cells serves as a key indicator of the compound's efficacy in triggering the apoptotic cascade, providing valuable data for drug development professionals. While the TUNEL assay is a strong indicator of apoptosis, it is important to note that it can also detect DNA damage from other forms of cell death, such as necrosis. Therefore, it is often recommended to use the TUNEL assay in conjunction with other apoptosis markers, such as Annexin V staining, for a more comprehensive analysis.

References

- 1. DNA fragmentation in spermatozoa: a historical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 3. An alternative approach of TUNEL assay to specifically characterize DNA fragmentation in cell model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? [mdpi.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing epi-Eriocalyxin A concentration for apoptosis induction

Technical Support Center: epi-Eriocalyxin A

Welcome to the technical support center for this compound (EpiA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the use of EpiA for apoptosis induction studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in inducing apoptosis?

A1: this compound (EpiA) is a diterpenoid compound isolated from the Chinese herb Isodon eriocalyx.[1] Its primary mechanism for inducing apoptosis involves the generation of Reactive Oxygen Species (ROS), which leads to mitochondrial membrane damage.[1] This initiates a cascade of cellular events, including the regulation of key signaling pathways and apoptosis-related proteins.[1]

Q2: Which signaling pathways are modulated by this compound?

A2: In Caco-2 colon cancer cells, EpiA has been shown to decrease the activation of JNK and ERK1/2 signaling pathways.[1] It also modulates the intrinsic apoptosis pathway by increasing the expression of the pro-apoptotic protein Bax and the executioner caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.[1]

Q3: What is a recommended starting concentration for my experiments?

A3: The optimal concentration of EpiA is cell-line dependent. For Caco-2 colon cancer cells, dose-dependent effects on JNK and ERK1/2 activation have been observed.[1] We recommend performing a dose-response experiment starting with a range of concentrations (e.g., 1 µM to 50 µM) to determine the IC50 value for your specific cell line using a cell viability assay.

Q4: How does this compound (EpiA) differ from the more commonly studied Eriocalyxin B (EriB)?

A4: Both are related diterpenoids, but they can exhibit different effects on signaling pathways depending on the cancer type. For instance, while EpiA decreases ERK1/2 activation in colon cancer cells[1], EriB has been reported to activate the ERK pathway in lymphoma cells.[2] These differences are critical when designing experiments and interpreting results.

Troubleshooting Guide

Issue 1: I am not observing significant apoptosis after treating my cells with EpiA.

-

Possible Cause 1: Sub-optimal Concentration.

-

Solution: The effective concentration of EpiA is highly cell-type specific. Perform a dose-response curve (e.g., using an MTT or SRB assay) to determine the IC50 for your cell line. Use a concentration at or above the IC50 for apoptosis assays.

-

-

Possible Cause 2: Insufficient Incubation Time.

-

Solution: Apoptosis is a time-dependent process. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration for inducing apoptosis in your model.

-

-

Possible Cause 3: Cell Resistance.

-

Solution: Some cell lines may have high expression of anti-apoptotic proteins like Bcl-2 or Bcl-xL.[2] Verify the expression of these proteins via Western blot. Consider using EpiA in combination with other agents that target these resistance mechanisms.

-

-

Possible Cause 4: Inactivation by Antioxidants.

-

Solution: Since EpiA's mechanism involves ROS production, the presence of antioxidants in your media or serum could interfere with its activity.[1][3] Culture cells in a medium with a known, low level of antioxidants during the experiment. You can use N-acetylcysteine (NAC) as a negative control to confirm if the apoptotic effect is ROS-dependent.[3]

-

Issue 2: My Western blot results for p-ERK/p-JNK are inconsistent or contrary to published data.

-

Possible Cause 1: Cell-Line Specific Signaling.

-

Solution: Signaling responses to diterpenoids can be context-dependent. EpiA decreases p-ERK levels in Caco-2 colon cancer cells.[1] However, the related compound EriB activates ERK in lymphoma.[2] Ensure you are comparing your results to data from a similar cancer type. It is possible your cell line responds differently.

-

-

Possible Cause 2: Timing of Analysis.

-

Solution: Phosphorylation events can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 12 hr, 24 hr) to capture the peak of activation or inhibition for these kinases.

-

-

Possible Cause 3: Lysate Handling.

-

Solution: Phosphatases in your cell lysate can dephosphorylate your target proteins. Ensure you use fresh, potent phosphatase and protease inhibitors in your lysis buffer and keep samples on ice at all times.

-

Data Presentation

Table 1: Effects of this compound on Apoptosis-Related Proteins and Kinases

| Target Protein/Kinase | Cell Line | Observed Effect after EpiA Treatment | Reference |

| Bax | Caco-2 (Colon) | Increased expression | [1] |

| Bcl-2 | Caco-2 (Colon) | Decreased expression | [1] |

| Caspase-3 | Caco-2 (Colon) | Increased expression | [1] |

| p-JNK | Caco-2 (Colon) | Decreased activation | [1] |

| p-ERK1/2 | Caco-2 (Colon) | Decreased activation | [1] |

| ROS | Caco-2 (Colon) | Increased generation | [1] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24-48 hours.

-